

# 2-Iodo-1-trityl-1H-imidazole CAS number and molecular weight

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## Compound of Interest

Compound Name: **2-Iodo-1-trityl-1H-imidazole**

Cat. No.: **B1298042**

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## Technical Guide: 2-Iodo-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Iodo-1-trityl-1H-imidazole**, a key building block in organic synthesis and medicinal chemistry. This document outlines its chemical properties, and relevant experimental protocols, and highlights its significance in the development of novel therapeutic agents.

## Core Compound Data

**2-Iodo-1-trityl-1H-imidazole** is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of more complex molecules. The bulky trityl group provides steric protection for the imidazole nitrogen, enabling selective reactions at other positions of the imidazole ring. The iodo substituent at the 2-position is a key functional group that allows for the introduction of various moieties through cross-coupling reactions.

Property	Value
CAS Number	67478-46-0 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>22</sub> H <sub>17</sub> IN <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	436.3 g/mol <a href="#">[1]</a> (also cited as 436.29 g/mol ) <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Solid
Purity	Typically ≥96%
Primary Use	Building block for organic synthesis, particularly in the development of protein degraders and other pharmaceuticals. <a href="#">[1]</a>

## Significance in Drug Discovery

The imidazole ring is a fundamental structural motif found in numerous biologically active molecules and is a privileged scaffold in medicinal chemistry.[\[3\]](#) Imidazole derivatives exhibit a wide range of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. The unique electronic characteristics and hydrogen bonding capabilities of the imidazole nucleus make it an ideal framework for designing targeted therapeutics.[\[3\]](#)

The introduction of an iodine atom, as seen in **2-Iodo-1-trityl-1H-imidazole**, provides a reactive handle for chemists to elaborate the imidazole core. This allows for the systematic modification of the molecule to optimize its interaction with biological targets, a crucial step in the drug discovery and lead optimization process.

## Experimental Protocols

While specific, detailed experimental protocols for the direct synthesis of **2-Iodo-1-trityl-1H-imidazole** are not readily available in the public domain, a general understanding of the synthetic strategy can be derived from protocols for analogous compounds, such as 4-iodo-1-(trityl)-1H-imidazole. The following outlines a generalized workflow for the preparation and subsequent use of N-tritylated iodoimidazoles.

# General Synthesis Workflow: N-Tritylation of an Iodoimidazole

This protocol describes the protection of the imidazole nitrogen with a trityl group, a common initial step before further functionalization.

## Materials:

- 2-Iodo-1H-imidazole (or isomeric equivalent)
- Trityl chloride (TrCl)
- A suitable base (e.g., Triethylamine ( $\text{Et}_3\text{N}$ ) or Diisopropylethylamine (DIPEA))
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

## Procedure:

- Dissolve the iodoimidazole in the anhydrous solvent.
- Add the base to the solution and stir for a few minutes at room temperature.
- Slowly add trityl chloride to the stirring solution.
- Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction is typically quenched with water.
- The product is extracted into an organic solvent.
- The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

## Subsequent Reaction: Palladium-Catalyzed Cross-Coupling

The iodo group on the trityl-protected imidazole is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Materials:

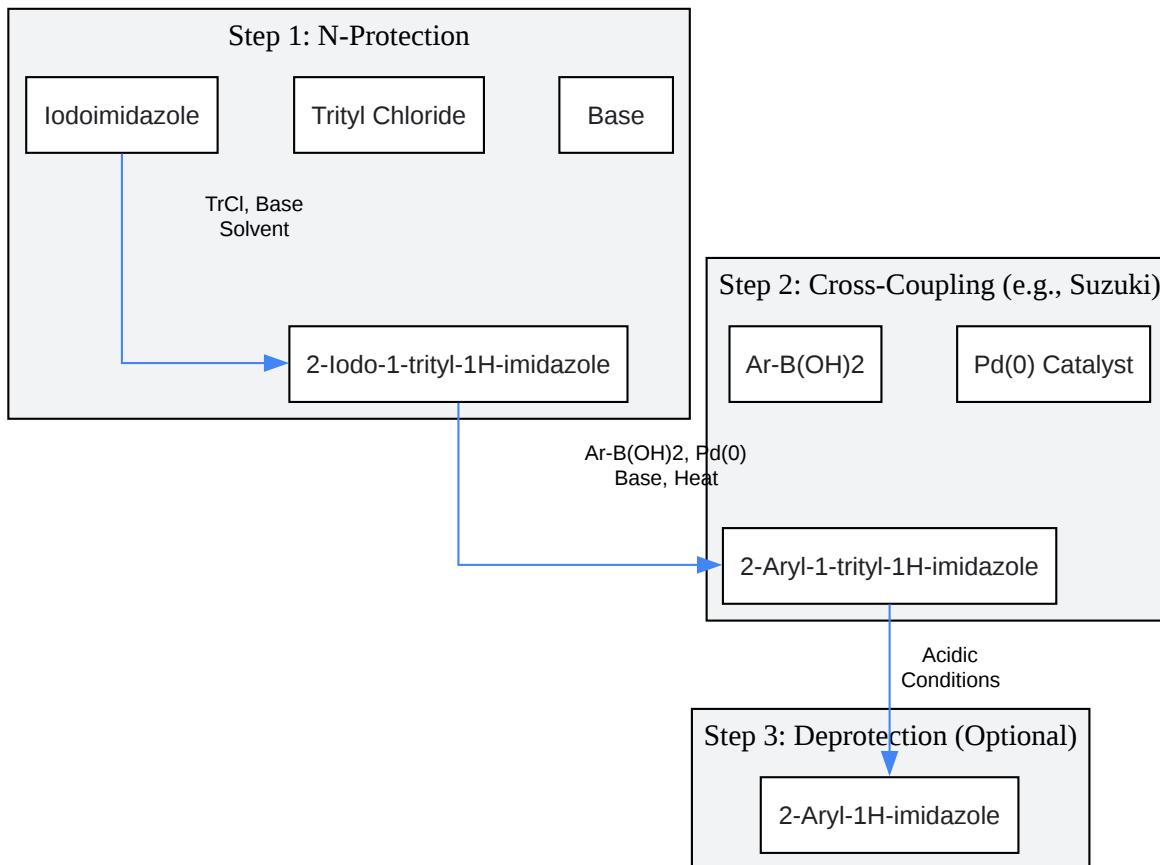
- **2-Iodo-1-trityl-1H-imidazole**
- A boronic acid or boronate ester
- A palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [ $\text{Pd}(\text{PPh}_3)_4$ ])
- A base (e.g., Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ))
- A suitable solvent system (e.g., a mixture of 1,4-Dioxane and water)

Procedure:

- In a reaction vessel, combine **2-Iodo-1-trityl-1H-imidazole**, the boronic acid, and the base.
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add the degassed solvent mixture, followed by the palladium catalyst.
- Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir until the starting iodide is consumed, as monitored by TLC or LC-MS.
- Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
- Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the product by column chromatography.

## Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow starting from an iodoimidazole, through N-protection, and subsequent functionalization via a cross-coupling reaction.



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## References

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